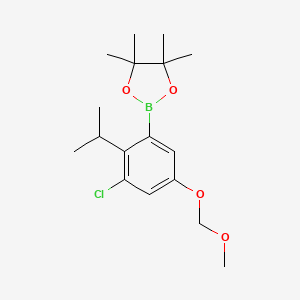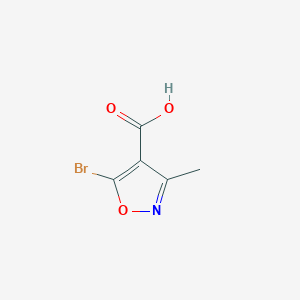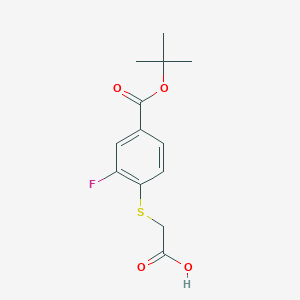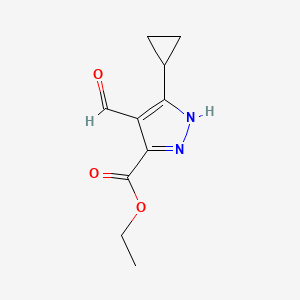
Ethyl 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a unique structure with a cyclopropyl group, a formyl group, and an ethyl ester group attached to the pyrazole ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by formylation using formic acid or formylating agents such as Vilsmeier-Haack reagent. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, under reflux conditions to ensure complete cyclization and formylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Additionally, nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.
Major Products Formed
Oxidation: 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-cyclopropyl-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid and other substituted derivatives.
Applications De Recherche Scientifique
Ethyl 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
Ethyl 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1H-pyrazole-4-carboxylate: Lacks the cyclopropyl and formyl groups, making it less sterically hindered and potentially less selective in its interactions.
5-cyclopropyl-1H-pyrazole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
4-formyl-1H-pyrazole-3-carboxylate: Lacks the cyclopropyl group, which may influence its binding properties and biological activity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl 5-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-7(5-13)8(11-12-9)6-3-4-6/h5-6H,2-4H2,1H3,(H,11,12) |
Clé InChI |
PNMHGMTWDRLDBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC(=C1C=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


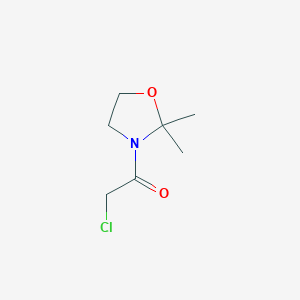
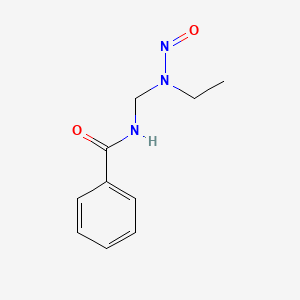
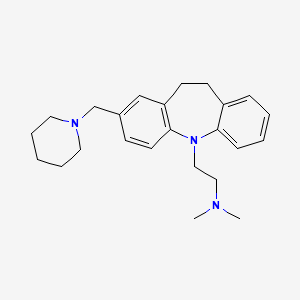
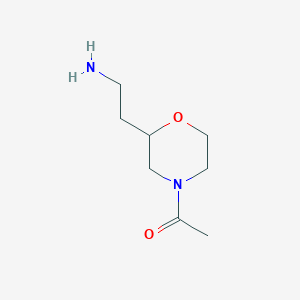

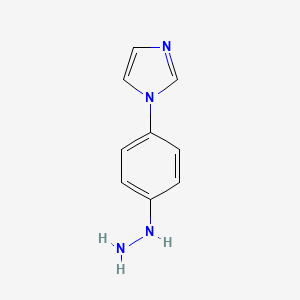
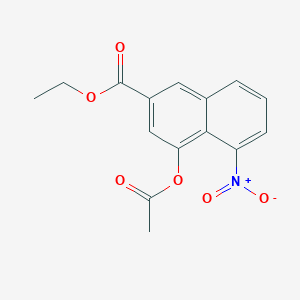
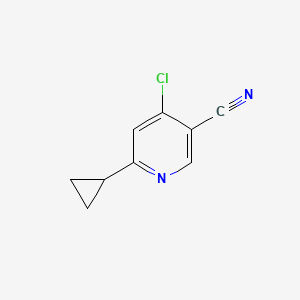
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)

